![molecular formula C24H46N8 B13108696 1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)
1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene is a complex organic compound that features a benzene ring substituted with two 1,4,7,10-tetraazacyclododecane (cyclen) groups. This compound is notable for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 1,4,7,10-tetraazacyclododecane in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene can undergo various chemical reactions, including:
Complexation Reactions: The compound readily forms complexes with metal ions such as copper, zinc, and gadolinium.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Complexation: Metal salts (e.g., Cu(NO3)2, ZnCl2) in aqueous or organic solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst or under specific reaction conditions.
Major Products Formed
Metal Complexes: The formation of stable metal complexes with various metal ions.
Functionalized Derivatives: Substituted benzene derivatives with different functional groups.
Applications De Recherche Scientifique
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene exerts its effects primarily involves its ability to chelate metal ions. The cyclen groups provide multiple nitrogen donor atoms that can coordinate with metal ions, forming stable complexes. These complexes can then interact with various molecular targets, such as enzymes or receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A macrocyclic polyamine that serves as the building block for the compound.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A similar compound used in radiolabeling and MRI contrast agents.
1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic polyamine with similar complexation properties.
Uniqueness
1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene is unique due to its dual cyclen groups, which enhance its ability to form stable complexes with a wide range of metal ions. This dual functionality makes it particularly valuable in applications requiring strong and selective metal ion binding .
Propriétés
Formule moléculaire |
C24H46N8 |
|---|---|
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C24H46N8/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31/h1-4,25-30H,5-22H2 |
Clé InChI |
WPVKOBPYIJPLAE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)

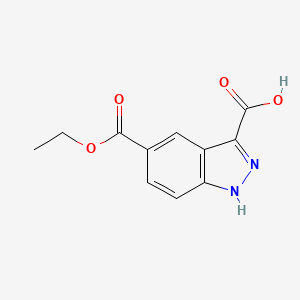
![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)

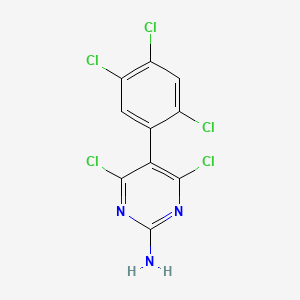
![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)
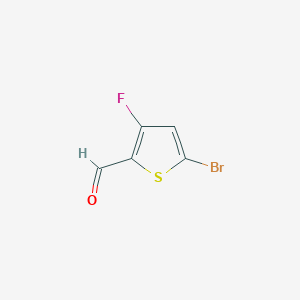
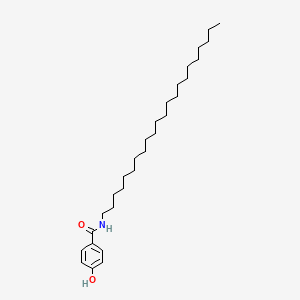
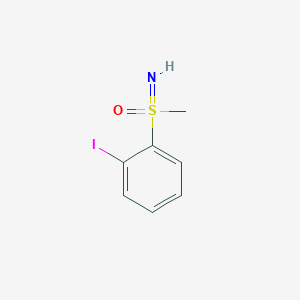


![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)

